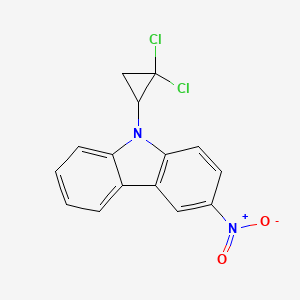
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a 2,2-dichlorocyclopropyl group and a nitro group. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole typically involves the reaction of carbazole with 2,2-dichlorocyclopropane and a nitrating agent. The reaction conditions often include the use of a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the dichlorocyclopropyl group . The nitration step can be achieved using concentrated nitric acid or a nitrating mixture under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and cyclopropanation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent flow rates is essential for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Reducing agents such as tin(II) chloride, zinc in hydrochloric acid, or sodium borohydride.
Alcoholysis: Alcohols (e.g., methanol, ethanol) in the presence of a strong base like potassium tert-butoxide.
Major Products
Reduction: 9-(2,2-Dichlorocyclopropyl)-3-amino-9H-carbazole.
Alcoholysis: N-(1-alkoxy-2-propynyl) derivatives.
Scientific Research Applications
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Chemical Research:
Mechanism of Action
The mechanism of action of 9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dichlorocyclopropyl group can undergo ring-opening reactions under specific conditions . These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities .
Comparison with Similar Compounds
Similar Compounds
9-(2,2-Dichlorocyclopropyl)carbazole: Lacks the nitro group, making it less reactive in redox reactions.
10-(2,2-Dichlorocyclopropyl)phenothiazine: Contains a phenothiazine core instead of a carbazole core, leading to different electronic properties.
10-(2,2-Dichlorocyclopropyl)phenoxazine: Similar to phenothiazine but with an oxygen atom in the heterocyclic ring.
Uniqueness
9-(2,2-Dichlorocyclopropyl)-3-nitro-9H-carbazole is unique due to the presence of both the nitro and dichlorocyclopropyl groups on the carbazole core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
CAS No. |
90279-58-6 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
9-(2,2-dichlorocyclopropyl)-3-nitrocarbazole |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-15(17)8-14(15)18-12-4-2-1-3-10(12)11-7-9(19(20)21)5-6-13(11)18/h1-7,14H,8H2 |
InChI Key |
LYCLCWXRYQMUGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


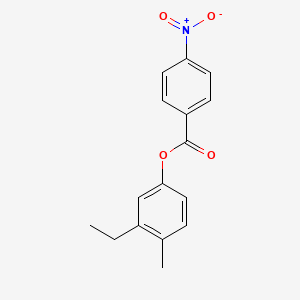
![2,4-Dibromo-6-[(3,5-dichloro-4-hydroxyphenyl)methyl]phenol](/img/structure/B14364095.png)
silane](/img/structure/B14364102.png)
![3-Chloro-4-[(4-chlorophenyl)sulfanylmethyl]aniline](/img/structure/B14364111.png)
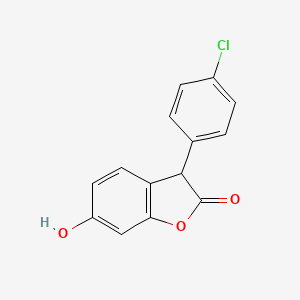
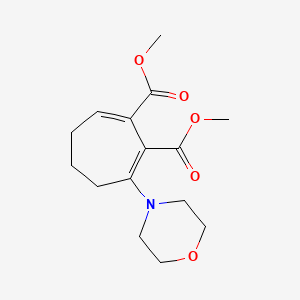
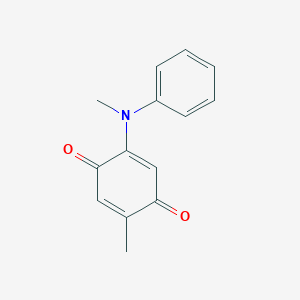
![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)




![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
